molecular formula C23H21N5O B2394804 1-(4-methylphenyl)-N-(1-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1206991-09-4

1-(4-methylphenyl)-N-(1-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2394804
CAS No.: 1206991-09-4
M. Wt: 383.455
InChI Key: JTUMTOXLHRQIJT-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-N-(1-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a morpholinylsulfonyl group, and a thienylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-N-(1-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(morpholin-4-ylsulfonyl)-2-thienylmethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-N-(1-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The thienyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-hydroxyphenyl)-N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}acetamide.

    Reduction: Formation of 2-(4-methoxyphenyl)-N-{[5-(morpholin-4-ylthio)-2-thienyl]methyl}acetamide.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

1-(4-methylphenyl)-N-(1-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-N-(1-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-(morpholin-4-ylsulfonyl)benzoic acid
  • 4-methyl-2-(morpholin-4-ylsulfonyl)phenylamine
  • 2,4-di-morpholin-4-yl-phenyl-methyl-di-morpholin-4-yl-phosphonium iodide

Uniqueness

Compared to similar compounds, 1-(4-methylphenyl)-N-(1-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research.

Properties

IUPAC Name

1-(4-methylphenyl)-N-(1-phenylethyl)-5-pyridin-3-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O/c1-16-10-12-20(13-11-16)28-22(19-9-6-14-24-15-19)21(26-27-28)23(29)25-17(2)18-7-4-3-5-8-18/h3-15,17H,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUMTOXLHRQIJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC(C)C3=CC=CC=C3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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